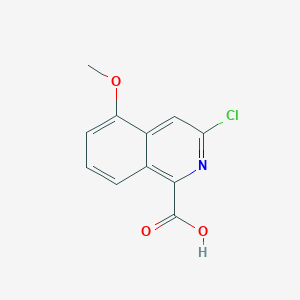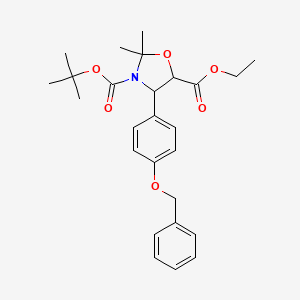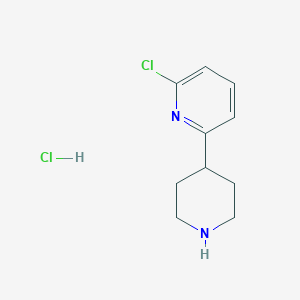![molecular formula C18H17F6N B13894624 (S)-N-[(S)-alpha-Methylbenzyl]-3,5-bis(trifluoromethyl)-alpha-methylbenzenemethanamine](/img/structure/B13894624.png)
(S)-N-[(S)-alpha-Methylbenzyl]-3,5-bis(trifluoromethyl)-alpha-methylbenzenemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-[(S)-1-phenylethyl]ethanamine is a chiral amine compound characterized by the presence of trifluoromethyl groups and a phenylethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-[(S)-1-phenylethyl]ethanamine typically involves the enantioselective reduction of prochiral ketones using engineered ketoreductases (KREDS). These enzymes, either as whole microbial cells or isolated enzymes, facilitate the highly enantiospecific reduction process . The reaction conditions often include mild temperatures and the use of specific cofactors to enhance the efficiency and selectivity of the reduction.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-[(S)-1-phenylethyl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl phenyl sulfone for trifluoromethylation , and various oxidizing and reducing agents depending on the desired transformation. Reaction conditions typically involve controlled temperatures, specific catalysts, and appropriate solvents to ensure high selectivity and yield.
Major Products Formed
Scientific Research Applications
(S)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-[(S)-1-phenylethyl]ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-[(S)-1-phenylethyl]ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenylethylamine backbone may interact with various receptors or enzymes, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent.
3,5-Bis(trifluoromethyl)phenylmagnesium bromide:
Uniqueness
(S)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-[(S)-1-phenylethyl]ethanamine is unique due to its chiral nature and the presence of both trifluoromethyl groups and a phenylethylamine backbone. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H17F6N |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
(1S)-N-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-1-phenylethanamine |
InChI |
InChI=1S/C18H17F6N/c1-11(13-6-4-3-5-7-13)25-12(2)14-8-15(17(19,20)21)10-16(9-14)18(22,23)24/h3-12,25H,1-2H3/t11-,12-/m0/s1 |
InChI Key |
OHYNAAXWPNIVOJ-RYUDHWBXSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N[C@@H](C)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


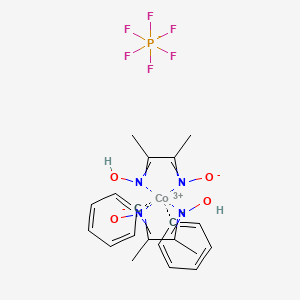
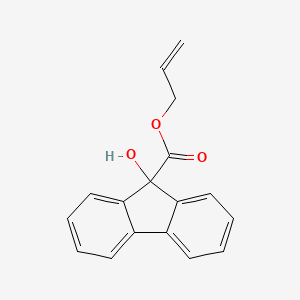
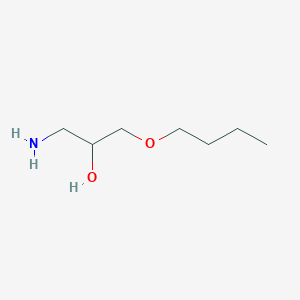


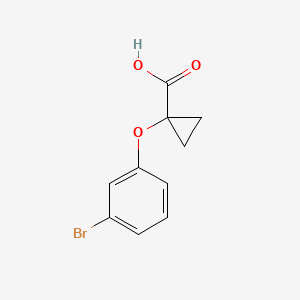
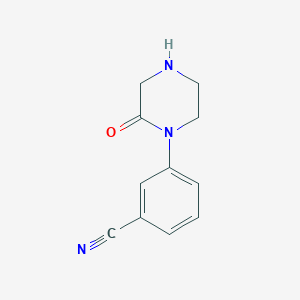
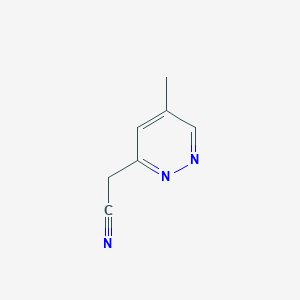
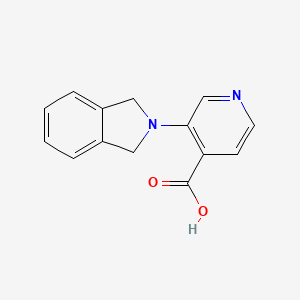
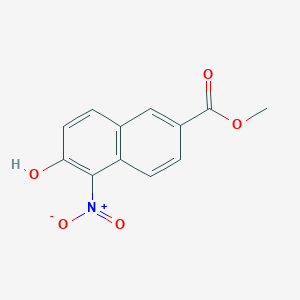
![2,6-Diphenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13894612.png)
